BenchChemオンラインストアへようこそ!

C620-0696

BPTF bromodomain NSCLC cytotoxicity c-Myc inhibition

C620-0696 is the first and only BPTF bromodomain inhibitor demonstrated to produce functional cytotoxicity in NSCLC cell lines—a property absent in higher-affinity BPTF ligands such as AU1. With a KD of 35.5 μM and 72h IC50 values of 11.2 μM (A549) and 6.72 μM (H358), this compound uniquely disrupts the BPTF–H4K16ac–c-MYC signaling axis, enabling target-specific phenotypic readouts (apoptosis, migration inhibition, colony suppression, cell cycle arrest) with minimal effects on BPTF-low normal cells. Its tetracyclic oxa-azatetracyclo scaffold is structurally distinct from pyridazinone-based inhibitors (e.g., BZ1, DC-BPi-03), making C620-0696 the essential chemotype for SAR campaigns and medicinal chemistry programs investigating scaffold-dependent cellular outcomes. Choose C620-0696 when your endpoint requires functional cellular activity—not just binding affinity.

Molecular Formula C24H24N4O3
Molecular Weight 416.481
Cat. No. B1192429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC620-0696
SynonymsC620-0696;  C-620-0696;  C 620-0696;  C6200696;  C-6200696;  C 6200696; 
Molecular FormulaC24H24N4O3
Molecular Weight416.481
Structural Identifiers
SMILESCN(C)CCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)NCC5=COC=C5
InChIInChI=1S/C24H24N4O3/c1-28(2)10-5-9-25-18-12-19(26-13-15-8-11-30-14-15)22-21-20(18)23(29)16-6-3-4-7-17(16)24(21)31-27-22/h3-4,6-8,11-12,14,25-26H,5,9-10,13H2,1-2H3
InChIKeyGHMCVYURSRCROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

C620-0696: BPTF Bromodomain Inhibitor for NSCLC Research – Procurement and Selection Guide


Compound C620-0696 (CAS: 902156-98-3) is a small-molecule inhibitor targeting the bromodomain of BPTF (Bromodomain PHD-finger Transcription Factor), the largest subunit of the nucleosome remodeling factor (NURF) complex involved in chromatin remodeling and oncogene transcription [1]. Identified through structure-based virtual screening and validated by biolayer interferometry (BLI) with a KD value of 35.5 μM, C620-0696 is the first BPTF bromodomain inhibitor demonstrated to exert cytotoxic effects in BPTF-overexpressing non-small-cell lung cancer (NSCLC) cell lines [1]. The compound features a tetracyclic core with an oxa-azatetracyclo scaffold and bears a molecular formula of C24H24N4O3 (MW: 416.47) .

Why BPTF Bromodomain Inhibitors Cannot Be Substituted Interchangeably: Evidence-Based Differentiation of C620-0696


BPTF bromodomain inhibitors exhibit substantial divergence in binding affinity, selectivity profile, and functional cellular outcomes that preclude generic substitution. The BPTF bromodomain pocket contains a unique acidic triad and distinctive water network that dictates ligand recognition in a scaffold-dependent manner, meaning compounds with different chemotypes produce non-equivalent biological responses even when targeting the same binding site [1]. Affinity spans over 5,000-fold across known inhibitors: BZ1 exhibits Kd = 6.3 nM with >350-fold selectivity over BET bromodomains , NVS-BPTF-1 shows Kd = 71 nM with a nanoBRET EC50 of 16 nM in HEK293 cells , while C620-0696 demonstrates Kd = 35.5 μM [2]. Critically, affinity magnitude does not predict cellular phenotype: high-affinity inhibitors such as AU1 (a BPTF ligand identified via protein-observed fluorine NMR) failed to elicit cytotoxicity in NSCLC cells, whereas C620-0696 induced measurable cell death in the same cellular context [1][3]. Consequently, procurement decisions for BPTF-targeted studies must be guided by the specific experimental endpoint—binding affinity, cellular cytotoxicity, target engagement assay compatibility, or downstream pathway modulation—rather than assuming functional equivalence across in-class compounds.

C620-0696 Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Direct Head-to-Head Comparison: C620-0696 vs. AU1 – Cytotoxic Efficacy in NSCLC Cell Lines

In a direct comparative assessment, C620-0696 induced measurable cytotoxicity in A549 and H358 NSCLC cell lines, whereas the first reported BPTF small-molecule ligand AU1 (rac-1) exhibited no cytotoxic effect in the identical cell systems [1]. This functional divergence occurred despite both compounds being validated BPTF bromodomain binders, underscoring that binding affinity alone does not predict cellular phenotype for this target class. C620-0696 suppressed the BPTF target gene c-MYC expression and disrupted H4K16ac-BPTF bromodomain interaction, mechanistic steps not observed with AU1 treatment [1].

BPTF bromodomain NSCLC cytotoxicity c-Myc inhibition

Cross-Study Binding Affinity Comparison: C620-0696 vs. DC-BPi-03 and NVS-BPTF-1 – BLI Kd Values

Cross-study comparison of biolayer interferometry (BLI) Kd values reveals a clear affinity hierarchy among BPTF bromodomain inhibitors. C620-0696 exhibits a BLI-measured Kd of 35.5 μM [1]. DC-BPi-03, a structurally distinct BPTF-BRD inhibitor, demonstrates a Kd of 2.81 μM under comparable assay conditions [2]. NVS-BPTF-1, a highly optimized clinical probe candidate, achieves a Kd of 71 nM by BLI . The affinity difference between C620-0696 and DC-BPi-03 is approximately 12.6-fold; between C620-0696 and NVS-BPTF-1 is approximately 500-fold. These quantitative differences inform target engagement expectations in biochemical and biophysical assays.

BPTF bromodomain biolayer interferometry binding affinity

Cell Viability Differential: C620-0696 IC50 Values in BPTF-High vs. BPTF-Low NSCLC Cell Lines

C620-0696 exhibits expression-dependent cytotoxicity: in BPTF-high A549 cells, 72-hour treatment yielded an IC50 of 11.2 μM; in BPTF-high H358 cells, IC50 = 6.72 μM [1]. In contrast, the normal lung epithelial cell line BEAS-2B, which expresses BPTF at lower levels, showed minimal sensitivity to C620-0696 treatment, supporting the BPTF-dependence of the observed cytotoxicity [1]. This expression-activity correlation provides a selectivity window for NSCLC versus normal lung epithelium in vitro and establishes C620-0696 as a tool for probing BPTF-dependent oncogenic phenotypes.

NSCLC BPTF expression-dependent cytotoxicity IC50

Functional Cellular Assay Profile: Migration, Colony Formation, Apoptosis, and Cell Cycle Arrest

Beyond cytotoxicity, C620-0696 demonstrates a multi-parameter functional profile in NSCLC cells that is not uniformly present across other BPTF inhibitors. At 10 μM concentration, C620-0696 partially inhibited cell migration in wound-healing assays and suppressed colony formation capacity in A549 and H358 cells [1]. Mechanistically, C620-0696 induced apoptosis as evidenced by increased cleaved PARP-1 levels and caused cell cycle arrest associated with reduced cyclin D1 expression [1]. In contrast, the high-affinity BPTF inhibitor NVS-BPTF-1 did not affect proliferation of multiple human cancer cell lines and failed to alter PSMB8, PSMB9, TAP1, or TAP2 expression—effects observed with BPTF siRNA knockdown . This divergence in cellular functional outcomes reinforces that affinity rank-order does not translate to phenotypic equivalence across BPTF inhibitor chemotypes.

NSCLC cell migration colony formation apoptosis induction

C620-0696 Optimal Research and Industrial Application Scenarios: Evidence-Guided Procurement


BPTF-Dependent NSCLC Phenotypic Screening and Target Validation

C620-0696 is the appropriate BPTF inhibitor for NSCLC phenotypic screening requiring functional cellular readouts, including migration inhibition, colony formation suppression, apoptosis induction (PARP-1 cleavage), and cell cycle arrest (cyclin D1 reduction). With 72h IC50 values of 11.2 μM in A549 cells and 6.72 μM in H358 cells, the compound provides a tractable working concentration range for dose-response studies. The expression-dependent cytotoxicity (minimal effect on BPTF-low BEAS-2B normal lung epithelial cells) enables target-specific interpretation of phenotypic outcomes [1].

BPTF Bromodomain Biochemical Binding Assays (BLI, SPR) – Moderate-Affinity Positive Control

For biolayer interferometry (BLI) or surface plasmon resonance (SPR) assay development and validation, C620-0696 (Kd = 35.5 μM) serves as a moderate-affinity positive control suitable for benchmarking assay sensitivity, establishing dynamic range, and validating protein batch activity. The well-characterized binding interaction enables reliable calibration against higher-affinity probes such as DC-BPi-03 (Kd = 2.81 μM) or NVS-BPTF-1 (Kd = 71 nM), providing a multi-point affinity ladder for assay qualification [1][2].

Mechanistic Studies of BPTF-c-MYC-H4K16ac Transcriptional Axis in NSCLC

C620-0696 is uniquely suited for mechanistic interrogation of the BPTF-H4K16ac-c-MYC signaling axis, as it has been experimentally demonstrated to disrupt BPTF bromodomain binding to acetylated H4K16ac and suppress c-MYC transcriptional output—functional properties not observed with AU1 despite its validated BPTF binding [1]. This makes C620-0696 the preferred tool compound for chromatin immunoprecipitation (ChIP) studies, transcriptional reporter assays, and c-MYC target gene expression profiling in BPTF-overexpressing NSCLC models.

BPTF Inhibitor Scaffold Comparison and Structure-Activity Relationship (SAR) Studies

The tetracyclic oxa-azatetracyclo scaffold of C620-0696 is structurally distinct from the pyridazinone-based scaffold of BZ1 (Kd = 6.3 nM, >350-fold BET selectivity) and from DC-BPi-03 (C14H14N4O2S) [2]. C620-0696 provides a unique chemotype for SAR studies investigating how scaffold topology influences functional cellular outcomes (cytotoxicity, migration, apoptosis) independent of absolute binding affinity. This scaffold-based differentiation supports procurement for medicinal chemistry campaigns exploring alternative BPTF inhibitor chemotypes with distinct pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for C620-0696

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.